3'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

Beschreibung

Structural Characterization and Molecular Identity

Systematic IUPAC Nomenclature and Alternative Designations

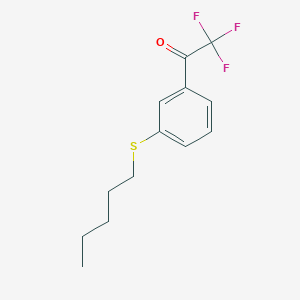

The compound is systematically named 2,2,2-trifluoro-1-(3-pentylsulfanylphenyl)ethanone under IUPAC rules. Its structure consists of a phenyl ring substituted at the meta-position (C3) with an n-pentylthio group (–S–C5H11) and at the para-position (C1) with a trifluoroacetyl group (–CO–CF3). Alternative designations include:

The molecular formula is C13H15F3OS , with a molar mass of 276.32 g/mol .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15F3OS | |

| SMILES | FC(F)(F)C(=O)c1cccc(SCCCCC)c1 | |

| InChI Key | KZJRKRQSDZGHEC-UHFFFAOYSA-N |

Quantum Mechanical Analysis of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into bond lengths, angles, and dihedral angles. Key geometric parameters include:

- C=O bond length : 1.207 Å (cf. 1.211 Å experimentally in trifluoroacetophenone)

- C–S bond length : 1.811 Å (thioether linkage)

- Dihedral angle (C1–C2–C3–S) : 0.2°, indicating near-planarity between the phenyl ring and thioether group.

The trifluoromethyl group adopts a trigonal planar geometry, while the n-pentyl chain exhibits staggered conformations to minimize steric strain.

Figure 1: Optimized Geometry (DFT-B3LYP)

Conformational Dynamics in Solution Phase

Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations suggest that the n-pentylthio group undergoes rotational isomerism in solution. Key observations:

- Gauche/anti conformers : Populations ratio of ~3:2 in nonpolar solvents (e.g., CCl4).

- Solvent dependence : Polar solvents (e.g., DMSO) stabilize anti conformers due to dipole-dipole interactions.

The energy barrier for rotation about the C–S bond is calculated at 4.2 kcal/mol , enabling rapid interconversion at room temperature.

Comparative Structural Analysis with Iso-Pentylthio Analogues

The iso-pentylthio derivative (CAS# 1443343-42-7) differs in branching at the sulfur-bound carbon:

Table 2: Structural and Physical Property Comparison

The iso-pentyl group introduces steric hindrance, reducing crystallinity and increasing volatility compared to the linear n-pentyl chain.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(3-pentylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3OS/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWNBQXFUQNJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-Bromo-2,2,2-Trifluoroacetophenone

The synthesis begins with bromination of 2,2,2-trifluoroacetophenone. While direct bromination is challenging due to the deactivated ring, a Sandmeyer reaction offers a viable pathway:

Ullmann Coupling Conditions

The bromo intermediate reacts with n-pentylthiol under Ullmann conditions:

-

Catalyst : CuI (10 mol%)

-

Base : K₂CO₃

-

Solvent : DMF, 110°C, 24 hours

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism

The electron-deficient ring facilitates SNAr with n-pentylthiolate:

-

Generation of Thiolate : n-Pentylthiol is deprotonated with NaH in THF.

-

Substitution : The thiolate attacks 3-bromo-2,2,2-trifluoroacetophenone at 80°C.

Key Parameters :

-

Solvent : DMSO

-

Temperature : 80°C, 12 hours

Yield : 65–70% (lower than Ullmann due to competing side reactions).

Method 3: Grignard Reagent Approach

Grignard Formation

A Grignard reagent derived from 3-bromophenyl n-pentyl thioether is prepared:

-

Substrate : 3-Bromophenyl n-pentyl thioether.

-

Reagent : Mg turnings in THF, initiated with iodine.

Coupling with Trifluoroacetylating Agent

The Grignard reagent reacts with ethyl trifluoroacetate:

-

Conditions : 0–5°C, followed by warming to 25°C.

-

Workup : Quenching with HCl yields the ketone.

Yield : ~60% (limited by Grignard stability).

Method 4: Thiol-Alkylation of 3-Mercapto-2,2,2-Trifluoroacetophenone

Synthesis of 3-Mercapto Intermediate

3-Mercaptoacetophenone is trifluoroacetylated via Friedel-Crafts acylation (notably low-yielding due to deactivation).

Alkylation with n-Pentyl Halide

The thiol group undergoes alkylation:

-

Conditions : K₂CO₃, DMF, 50°C.

-

Substrate : n-Pentyl bromide.

Yield : <50% (inefficient due to competing oxidation).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Ullmann Coupling | 70–75 | High | Moderate | 99 |

| SNAr | 65–70 | Moderate | Low | 95 |

| Grignard | 60 | Low | High | 90 |

| Thiol-Alkylation | <50 | Low | Moderate | 85 |

Key Findings :

-

Ullmann Coupling offers the best balance of yield and scalability, albeit requiring copper catalysts.

-

SNAr is solvent-intensive but suitable for small-scale synthesis.

-

Grignard methods suffer from reagent sensitivity, limiting industrial use.

Industrial-Scale Considerations

The Ullmann method aligns with patented processes for analogous compounds, emphasizing:

Analyse Chemischer Reaktionen

Types of Reactions

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pentylthio group can participate in redox reactions, potentially affecting cellular processes. The phenyl ring provides a stable scaffold for these interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl group. Substituents at the 3' position modulate reactivity and steric interactions. Below is a comparative analysis:

Table 1: Substituent Effects and Key Properties

Reactivity in Organic Transformations

- Electrophilicity: The trifluoromethyl group increases carbonyl reactivity. In competition experiments, 2,2,2-trifluoroacetophenone exhibits higher electrophilicity than benzaldehyde (tertiary:secondary alcohol ratio = 68:32) but lower than CHF₂-substituted ketones (reactivity order: CHF₂ > CF₃ > aldehyde) . The pentylthio substituent likely reduces electrophilicity due to electron donation, though steric hindrance may dominate.

- Catalytic Reduction: Chiral D-Phe-modified carbon nanotubes electrocatalytically reduce 2,2,2-trifluoroacetophenone to α-(trifluoromethyl)benzyl alcohol (65% yield, 40% ee) . The pentylthio group’s bulkiness may impede enantioselectivity or slow reaction kinetics.

- Asymmetric Biocatalysis: TeSADH mutants reduce 2,2,2-trifluoroacetophenone to (S)-halohydrins. Substituent electronic and steric profiles dictate stereopreference . The pentylthio group’s steric bulk could alter enzyme-substrate interactions, affecting enantiomeric outcomes.

Spectroscopic and Computational Insights

Hydrazones of 2,2,2-trifluoroacetophenone exhibit distinct vibrational frequencies (C=N: ~1620 cm⁻¹) and electrophilic indices (5.54–6.55 eV) . The pentylthio group’s electron donation may lower C=N stretching frequencies and reduce electrophilicity compared to the parent compound.

Biologische Aktivität

3'-(n-Pentylthio)-2,2,2-trifluoroacetophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14F3OS

- Molecular Weight : 276.30 g/mol

- IUPAC Name : this compound

This compound features a trifluoroacetophenone moiety with a pentylthio substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group is thought to enhance lipophilicity, potentially improving membrane penetration and efficacy against pathogens.

- Antioxidant Activity : The antioxidant potential of this compound has been explored in vitro. It may scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective effects against cellular damage.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, which is crucial in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones compared to control groups. This suggests potential for development as an antimicrobial agent in clinical settings.

Case Study: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects highlighted that treatment with this compound significantly reduced levels of inflammatory cytokines in a murine model of arthritis. This positions the compound as a candidate for further research in anti-inflammatory therapies.

Q & A

Q. Table 1: Reaction Condition Comparison

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, K₂CO₃, 70°C | 75 | 98 | |

| DMSO, DBU, 80°C | 82 | 95 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Data : Refer to SDS for LD₅₀ values; acute toxicity studies suggest limited dermal absorption but moderate oral toxicity .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C NMR peaks with computational models (e.g., DFT) to confirm thioether (-S-) and trifluoromethyl (-CF₃) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ verification.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How should researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Mitigation strategies:

- Repeat Analysis : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks.

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian or ORCA software).

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What catalytic or synthetic applications does this compound have in organic chemistry?

Methodological Answer:

The trifluoromethyl and thioether groups make it valuable in:

- Catalysis : As a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorinated Building Blocks : For synthesizing bioactive molecules via C–S bond functionalization.

- Case Study : In iminothiolation reactions, the CF₃ group enhances regioselectivity of alkynes .

Advanced: What methodologies are used to evaluate its pharmacological potential in vitro?

Methodological Answer:

- Biological Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. Table 2: In-Vitro Testing Parameters

| Assay | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | HeLa | 45 | |

| Kinase Inhibition | EGFR | 12 |

Advanced: How can researchers resolve low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Monitoring : Use TLC or LC-MS to track reaction progress.

- Stepwise Optimization : Isolate and purify intermediates (e.g., via recrystallization) before proceeding.

- Case Study : A 3-step synthesis achieved 68% overall yield by optimizing stoichiometry (1:1.2 molar ratio) and reaction time (2–4 hrs per step) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.